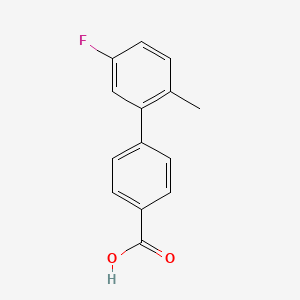

4-(5-Fluoro-2-methylphenyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(5-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-7-12(15)8-13(9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAZOVXWXPBULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681143 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179797-95-5 | |

| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Principles of Fluorinated Benzoic Acid Synthesis

The creation of fluorinated benzoic acids is a cornerstone of medicinal and materials chemistry, owing to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. numberanalytics.com The synthetic strategies can be broadly divided into methods for introducing the fluorine atom and methods for constructing the benzoic acid functional group.

The introduction of fluorine onto an aromatic ring is a specialized field within organic synthesis. numberanalytics.com Several distinct methods have been developed, each with its own advantages and substrate scope.

Electrophilic Fluorination : This approach involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). numberanalytics.comnumberanalytics.com These powerful fluorinating agents can directly substitute a hydrogen atom on an electron-rich aromatic ring. Common electrophilic fluorinating agents include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comnumberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) : In this method, a good leaving group (such as a nitro group or a halogen) on an aromatic ring that is activated by electron-withdrawing groups is displaced by a nucleophilic fluoride (B91410) source. numberanalytics.com Common sources of fluoride ions include potassium fluoride (KF) and cesium fluoride (CsF). numberanalytics.com

Balz-Schiemann Reaction : A classical method for introducing fluorine into an aromatic ring involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. numberanalytics.com This reaction sequence typically starts from an aromatic amine, which is diazotized with nitrous acid in the presence of tetrafluoroboric acid to form the diazonium salt, which is then heated to yield the aryl fluoride. numberanalytics.comwikipedia.org

Transition Metal-Catalyzed Fluorination : Modern synthetic chemistry has seen the emergence of transition metal-catalyzed methods for fluorination. numberanalytics.com Catalysts based on palladium or copper can facilitate the fluorination of aryl halides or aryl boronic acids, offering alternative pathways to these valuable compounds. numberanalytics.com

The carboxylic acid group is a key functional handle, and its creation on an aromatic ring can be achieved through several reliable methods.

Oxidation of Alkylbenzenes : A common and robust method for preparing benzoic acids is the oxidation of an alkyl group attached to the benzene (B151609) ring. savemyexams.com For example, methylbenzene (toluene) and its derivatives can be oxidized to the corresponding benzoic acid using strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO4), followed by acidification. savemyexams.comyoutube.com

Hydrolysis of Benzonitriles : The cyano group (-CN) can be readily converted to a carboxylic acid group through hydrolysis under either acidic or basic conditions. This provides a versatile route to benzoic acids from aryl nitriles, which can be prepared via methods such as the Sandmeyer reaction from anilines.

Carbonation of Grignard Reagents : The reaction of an aryl magnesium halide (a Grignard reagent) with carbon dioxide, followed by an acidic workup, is a classic method for forming a benzoic acid. This involves the initial formation of the Grignard reagent from an aryl halide (e.g., bromobenzene). youtube.com

Synthetic Routes for 4-(5-Fluoro-2-methylphenyl)benzoic Acid and Related Structures

The synthesis of the specific target molecule, this compound, involves combining the principles above, particularly through reactions that form esters and, crucially, the carbon-carbon bond linking the two aromatic rings.

Esterification is a fundamental reaction in organic synthesis, often used to protect a carboxylic acid group or to create derivatives with different physical properties. The Fischer esterification is a common method. For instance, 4-fluorobenzoic acid can be converted to its corresponding ester, such as ethyl 4-fluorobenzoate, by refluxing it with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst like sulfuric acid (H2SO4). globalscientificjournal.comresearchgate.net The reaction is reversible, and progress is monitored until completion. globalscientificjournal.com This type of reaction is relevant when the benzoic acid moiety is manipulated or protected during a multi-step synthesis.

The formation of the biaryl structure, which is central to this compound, is most effectively achieved using transition metal-catalyzed cross-coupling reactions. nih.gov These reactions create a carbon-carbon bond between two different aromatic rings and have become indispensable tools in modern organic synthesis. nih.govnih.gov Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods due to its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govrsc.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. nih.govbeilstein-journals.org This reaction is a premier method for constructing biaryl systems. nih.govrsc.org

In the context of synthesizing structures related to this compound, a plausible Suzuki-Miyaura coupling strategy would involve:

An aryl halide, such as a derivative of 2-bromo-5-fluorotoluene.

An arylboronic acid, such as 4-carboxyphenylboronic acid or its corresponding ester.

The general catalytic cycle for this transformation proceeds through three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., a bromo-fluoro-methylphenyl derivative) to form a palladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This methodology has been successfully applied to the synthesis of a vast array of complex biaryl compounds, including those with significant steric hindrance. beilstein-journals.org The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, are optimized to achieve high yields of the desired product. nih.govbeilstein-journals.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying fluorinated aromatic compounds. In analogues of this compound, the fluorine atom can be displaced by various nucleophiles. The reactivity of such compounds is influenced by factors like reaction conditions, the molar ratio of reactants, and the nucleophilicity of the attacking species. rsc.org For instance, in reactions involving highly fluorinated pyridine (B92270) rings, nucleophilic attack by hydroxybenzaldehydes under mildly basic conditions occurs selectively at the C-4 position. rsc.org However, harsher conditions can lead to the substitution of fluorine atoms at other positions, such as C-2 and C-6. rsc.org

A relevant example is the Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, which has been used to synthesize anthranilic acid derivatives. For example, 4-fluoro-2-(phenylamino)benzoic acid was prepared by reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778) in the presence of a copper catalyst at elevated temperatures. nih.gov This demonstrates how a halogen on the benzoic acid ring can be substituted by an amine nucleophile, a transformation applicable to analogues of this compound.

Reductive Amination Protocols

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly useful for synthesizing piperidine (B6355638) derivatives from dicarbonyl compounds. chim.it This reaction is a key step in the synthesis of polyhydroxypiperidine iminosugars. consensus.app The process typically involves the reaction of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. beilstein-journals.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and hydrogen gas with a palladium catalyst. chim.itresearchgate.net The choice of amine can range from simple ammonia (B1221849) to more complex amino acid derivatives, showcasing the method's versatility. chim.it Although not directly applied to this compound in the reviewed literature, this protocol is highly analogous for derivatizing carbonyl-containing analogues or for constructing piperidine moieties appended to the biphenyl (B1667301) scaffold.

| Reagent/Condition | Description | Reference |

| Amine Source | Ammonia, butyl amine, amino sugars, amino acids, hydroxylamines | chim.it |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (B8407120) (STAB), Hydrogen (H2) with Pd/C or Pd(OH)2/C | chim.itresearchgate.net |

| Solvent | Tetrahydrofuran (THF), Methanol (MeOH) | chim.itresearchgate.net |

| Additives | Acetic Acid, Molecular Sieves | researchgate.net |

Amide Coupling Reactions

Amide bond formation is one of the most fundamental transformations in organic synthesis, often employed in the pharmaceutical industry. researchgate.net This reaction typically involves the coupling of a carboxylic acid, such as this compound, with an amine. To facilitate this reaction, the carboxylic acid is usually activated in situ using coupling reagents. researchgate.net

A variety of coupling reagents are available, which convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine. researchgate.net Common examples include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole). researchgate.net Another approach is the conversion of the carboxylic acid to an acid chloride, for example, using thionyl chloride or oxalyl chloride. nih.govmedcraveonline.com This highly reactive acyl chloride can then be reacted with an amine, such as 4-(aminomethyl)benzoic acid, to form the desired amide.

| Coupling Reagent | Additive | Typical Solvent | Reference |

| EDC (Carbodiimide) | HOBt, DIPEA | DMF, CH2Cl2 | researchgate.net |

| Thionyl Chloride (for acid chloride formation) | N/A | Toluene, Dioxane | nih.gov |

| 2,2'-dipyridyldithiocarbonate (DPDTC) | DMAP | 2-MeTHF | researchgate.net |

Lithiation Reactions

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The carboxylic acid group, after deprotonation with a strong base like n-butyllithium, can direct metallation to the adjacent ortho position. researchgate.net This methodology has been applied to 5-fluoro-2-methylbenzoic acid, an analogue of the title compound, in the synthesis of 3-arylisoquinolinones. ossila.com The lithiated benzoic acid intermediate can then react with various electrophiles, such as benzonitriles, to build more complex molecular architectures. ossila.com The presence of other directing groups on the ring, like fluoro or methoxy (B1213986) groups, can influence the site of lithiation. researchgate.net

Bimetallic Catalytic Reactions

Bimetallic catalysis, where two different metals work in concert to promote a reaction, offers unique reactivity and selectivity. An example relevant to analogues of this compound is the Iridium/Copper-catalyzed oxidative C-H/O-H annulation of benzoic acids with saturated ketones. ossila.com This reaction, applied to 5-fluoro-2-methylbenzoic acid, results in the formation of phthalides, which are valuable heterocyclic structures found in dyes and fungicides. ossila.commdpi.com The catalytic cycle is thought to involve C-H activation by the iridium catalyst, followed by coupling facilitated by the copper co-catalyst. mdpi.com

Chemical Reactions and Derivatization Studies of this compound Analogues

Reduction Reactions

While specific literature on the reduction of this compound is not extensively detailed, the reactivity of its functional groups is well-established. The carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Furthermore, derivatives of related benzoic acids undergo specific reductions. For instance, hydrazones, which can be formed from benzoic acid hydrazides, can be reduced by sodium borohydride (B1222165) (NaBH₄) to yield N-alkyl hydrazides. nih.gov This reaction transforms the C=N double bond of the hydrazone into a C-N single bond, offering a pathway to different classes of compounds.

Substitution Reactions

The aromatic rings of this compound are subject to substitution reactions, although the conditions must be carefully selected to control regioselectivity due to the presence of multiple substituents. Nucleophilic aromatic substitution can occur on fluorinated rings, where the fluorine atom is displaced by a nucleophile. For example, in related tetrafluorobenzoic acid derivatives, a fluorine atom can be substituted by an amine. mdpi.com Another relevant transformation is the Ullmann condensation, a copper-catalyzed reaction where an aryl halide couples with an amine. This method has been used to synthesize 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline, demonstrating a C-N bond formation. nih.govnih.gov

Formation of Hydrazide Hydrazones from 4-Fluorobenzoic Acid Hydrazide

A common synthetic route in medicinal chemistry involves the derivatization of 4-fluorobenzoic acid, a structural precursor to the title compound. 4-Fluorobenzoic acid is first converted to its corresponding hydrazide, 4-fluorobenzohydrazide. ingentaconnect.com This hydrazide serves as a key intermediate for the synthesis of hydrazide-hydrazones. The reaction involves the condensation of 4-fluorobenzohydrazide with various aromatic or heterocyclic aldehydes, typically in an alcohol solvent with an acid catalyst. nih.govingentaconnect.comnih.gov This reaction creates a Schiff base, forming the characteristic -CONH-N=CH- azometine linkage. nih.gov A variety of substituted aldehydes have been used to generate libraries of these derivatives. researchgate.netresearchgate.net

| Starting Aldehyde | Resulting Hydrazone Name | Reference |

| 5-Nitro-2-furaldehyde | 4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide | nih.gov |

| 5-Nitrothiophene-2-carbaldehyde | 4-Fluorobenzoic [(5-nitrothiophene-2-yl)methylene]hydrazide | nih.gov |

| 2,6-Dichlorobenzaldehyde | 4-Fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide | researchgate.net |

Synthesis of Oxadiazole Derivatives from Substituted Benzoic Acids

Substituted benzoic acids, including fluorinated analogues, are versatile starting materials for the synthesis of 5-membered heterocyclic rings like 1,3,4-oxadiazoles. nih.govuobaghdad.edu.iq The typical synthetic pathway is a multi-step process:

Esterification: The benzoic acid is converted to its corresponding ethyl or methyl ester via Fischer esterification, using an alcohol (e.g., ethanol) and a strong acid catalyst like sulfuric acid. ingentaconnect.comsphinxsai.com

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. ingentaconnect.comsphinxsai.comresearchgate.net

Cyclization: The acid hydrazide undergoes cyclization to form the 1,3,4-oxadiazole (B1194373) ring. This can be achieved through several methods, including reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by oxidative cyclization of hydrazone intermediates using reagents such as iodine. ingentaconnect.comnih.govsphinxsai.comresearchgate.net

This methodology allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, where the substituents can be varied by choosing different starting benzoic acids and cyclization partners. sphinxsai.com

| Starting Benzoic Acid | Cyclization Partner/Method | Resulting Derivative Class | Reference |

| Substituted Aromatic Acids | β-Benzoyl propionic acid / POCl₃ | 2,5-Disubstituted 1,3,4-Oxadiazoles | nih.gov |

| 4-Fluorobenzoic Acid | Aromatic Aldehydes then I₂/K₂CO₃ | 2-(4-Fluorophenyl)-5-aryl-1,3,4-oxadiazoles | ingentaconnect.com |

| 4-Aminobenzoic Acid | Polyphosphoric acid | 2,5-Di(4-aminophenyl)-1,3,4-oxadiazole | uobaghdad.edu.iq |

Synthesis of Chromones and Pyrazole (B372694) Derivatives

The synthesis of hybrid molecules containing both chromone (B188151) and pyrazole moieties often utilizes precursors that can be derived from benzoic acids. One major route involves the reaction of chromones with hydrazine hydrate. nih.gov In this reaction, the chromone ring opens and subsequently re-closes with the hydrazine to form a 3(5)-(2-hydroxyaryl)pyrazole derivative. nih.gov This method is highly selective and has been applied to a wide range of 2-substituted chromones. nih.gov

Another approach is the synthesis of 2-pyrazolyl-chromones. This is achieved by the acid-catalyzed cyclodehydration of 1-(2-hydroxyaryl)-3-pyrazolyl-propane-1,3-diones. nih.gov The structure of the final chromone-pyrazole dyad depends on the substitution pattern of the starting materials. nih.govsemanticscholar.org These synthetic strategies highlight the modular nature of building complex heterocyclic systems from simpler aromatic precursors. researchgate.netmdpi.com

Formation of Benzamide (B126) Derivatives (e.g., as HIV-1 integrase inhibitors)

The carboxylic acid group of compounds like this compound is a key functional handle for creating amide derivatives. The formation of a benzamide is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents (like DCC or EDC), followed by reaction with a primary or secondary amine.

This transformation is particularly relevant in drug discovery. For instance, many inhibitors of HIV-1 integrase are designed to chelate two magnesium ions in the enzyme's active site. nih.gov This is often accomplished by incorporating a specific pharmacophore containing oxygen atoms, such as a β-diketo acid (DKA) moiety. nih.gov While not direct benzamides, these DKA derivatives are often synthesized from precursors containing carboxylic acid groups. nih.govossila.com The design of such inhibitors involves creating structures where the acidic function can interact effectively with the target enzyme, and the benzoyl portion of the molecule can be modified to optimize binding and pharmacokinetic properties. nih.gov

Purification and Characterization Techniques in Synthetic Research

The synthesis of this compound and its derivatives requires robust methods for purification and structural confirmation.

Purification:

Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol, toluene, or mixtures with water) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. ingentaconnect.comgoogle.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is employed. A solvent system (mobile phase) is chosen to elute the components of the mixture at different rates down a column packed with silica gel (stationary phase). nih.gov

Washing/Extraction: Simple acid-base washes are often used during the workup of a reaction to remove unreacted starting materials or byproducts. For example, a product might be extracted into an organic solvent, which is then washed with aqueous solutions of acid, base, or brine. globalscientificjournal.comgoogle.com

Characterization: The identity and purity of synthesized compounds are confirmed using a combination of chromatographic and spectroscopic techniques.

| Technique | Purpose | Common Observations/Data | Reference(s) |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess the purity of fractions from column chromatography. | Visualization of spots under UV light; calculation of Retention factor (Rf) values. | ingentaconnect.comnih.govglobalscientificjournal.com |

| Melting Point (M.P.) | To identify a compound and assess its purity. | A sharp melting point range close to the literature value indicates high purity. | nih.govglobalscientificjournal.com |

| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups. | Characteristic absorption bands, e.g., C=O stretch for carboxylic acids/amides, O-H stretch for acids, C-F stretch. | uobaghdad.edu.iqglobalscientificjournal.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To determine the detailed molecular structure. | Chemical shifts, integration, and coupling patterns provide information on the number and connectivity of atoms. | ingentaconnect.comresearchgate.netuobaghdad.edu.iq |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. | ingentaconnect.comresearchgate.net |

| Elemental Analysis | To determine the elemental composition (C, H, N, etc.). | The experimental percentages of elements are compared to the calculated theoretical values. | mdpi.comresearchgate.net |

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. This method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The general procedure involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).

For acidic compounds like benzoic acid derivatives, various solvents can be employed. Toluene has been used for the recrystallization of the related compound, 4-fluoro-2-methylbenzoic acid google.com. The general process for recrystallizing a benzoic acid derivative involves heating the crude product in a suitable solvent until it completely dissolves, followed by slow cooling to room temperature and then further cooling in an ice bath to maximize crystal formation youtube.com. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and dried . The selection of an appropriate solvent is critical; the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures youtube.com.

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and inexpensive technique primarily used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance globalscientificjournal.com. For derivatives of 4-fluorobenzoic acid, TLC is often performed using pre-coated silica gel plates as the stationary phase globalscientificjournal.comresearchgate.net. A mixture of ethyl acetate (B1210297) and n-hexane is a commonly used mobile phase, allowing for the separation of components based on their polarity globalscientificjournal.comresearchgate.net. The separated spots can be visualized under UV light researchgate.net.

Flash Column Chromatography For preparative scale purification, flash column chromatography is a widely used method. This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the top of the column and eluted with a solvent system of increasing polarity mdpi.com. A common mobile phase consists of a gradient of a non-polar solvent, such as heptane (B126788) or hexane, and a more polar solvent, like ethyl acetate mdpi.comamazonaws.com. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of benzoic acid derivatives ekb.eg. In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., a Zorbax SB-Aq C18 column), and the mobile phase is a polar solvent mixture ekb.eg. A gradient elution is often used, involving a mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) solution) and an organic solvent mixture (e.g., acetonitrile, methanol, and water) ekb.eg. The components are detected as they elute from the column using a UV detector set at a specific wavelength, such as 205 nm ekb.eg. This method is validated to determine the purity of the compound in the presence of any related impurities ekb.eg.

Spectroscopic Characterization

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Key expected peaks include a broad O-H stretching vibration for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching band for the carbonyl group of the carboxylic acid is anticipated around 1700-1670 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. A C-F stretching vibration is also expected, typically in the 1250-1000 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Methyl) | 2975 - 2850 |

| C=O (Carboxylic Acid) | 1700 - 1670 |

| C=C (Aromatic) | 1600 - 1450 |

| C-F (Aryl Fluoride) | 1250 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum will show distinct signals for the methyl protons and the aromatic protons. The methyl group (CH₃) protons are expected to appear as a singlet in the upfield region, around δ 2.2-2.5 ppm. The seven aromatic protons will appear in the downfield region (δ 7.0-8.2 ppm), with their chemical shifts and splitting patterns influenced by the fluorine and carboxylic acid substituents. Protons on the benzoic acid ring will likely appear as two doublets, while the protons on the fluoro-methylphenyl ring will show more complex splitting patterns due to proton-proton and proton-fluorine coupling. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm chemicalbook.com.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to show 14 distinct carbon signals, unless there is an accidental overlap. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing around δ 165-175 ppm. The twelve aromatic carbons will resonate in the δ 110-150 ppm range. The carbon atoms bonded to fluorine will show a large coupling constant (¹JCF). Other carbons in the fluorinated ring will also show smaller C-F couplings (²JCF, ³JCF). The methyl carbon will appear as an upfield signal, typically around δ 15-25 ppm.

| ¹H NMR - Predicted Signals | ¹³C NMR - Predicted Signals | |

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |

| > 10 | 1H, broad singlet (-COOH) | 165 - 175 |

| 7.0 - 8.2 | 7H, multiplets (Aromatic-H) | 110 - 150 |

| 2.2 - 2.5 | 3H, singlet (-CH₃) | 15 - 25 |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound (MW = 230.24), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z ≈ 230. Plausible fragmentation pathways could include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 213, or the loss of the entire carboxyl group (-COOH) to give a fragment at m/z 185 nist.gov.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region, typically between 200 and 300 nm. These absorptions correspond to π → π* electronic transitions within the phenyl rings and the carbonyl group.

Elemental Analysis

Elemental analysis is a crucial technique for determining the empirical formula of a compound, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity and purity. The analysis measures the percentage composition of individual elements (carbon, hydrogen, oxygen, and fluorine) within the sample.

For this compound, with the molecular formula C₁₄H₁₁FO₂, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 73.07% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.82% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 8.25% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.90% |

| Total | 230.238 | 100.00% |

Experimental values obtained for a purified sample should closely match these theoretical percentages to confirm the elemental composition and high purity of the synthesized compound.

Advanced Spectroscopic and Computational Investigations

Density Functional Theory (DFT) Studies

DFT calculations serve as a fundamental method for exploring the quantum mechanical properties of molecules. By using functionals like B3LYP combined with various basis sets, researchers can accurately model the behavior of 4-(5-Fluoro-2-methylphenyl)benzoic acid. espublisher.com These computational approaches allow for detailed examination of the molecule's geometry, electronic structure, vibrational modes, and other key chemical descriptors.

Prediction of Geometrical Parameters and Structural Properties

Table 1: Representative Geometrical Parameters for Benzoic Acid Derivatives (Illustrative) This table is illustrative of typical data obtained from DFT calculations for similar compounds, as specific data for this compound was not available in the search results.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle | Phenyl-Phenyl | ~50-55° |

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies)

The electronic properties of a molecule are key to understanding its reactivity and optical characteristics. espublisher.com Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. actascientific.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comnih.gov These energies are used to calculate various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. actascientific.comnih.gov

Table 2: Electronic Properties and Reactivity Descriptors (Illustrative) This table illustrates typical electronic property data derived from HOMO-LUMO energies for related compounds.

| Parameter | Value (eV) - Illustrative |

|---|---|

| EHOMO | -6.5 to -6.8 |

| ELUMO | -1.8 to -2.1 |

| Energy Gap (ΔE) | 4.4 to 5.0 |

| Ionization Potential (I) | 6.5 to 6.8 |

| Electron Affinity (A) | 1.8 to 2.1 |

| Chemical Hardness (η) | ~2.5 |

Calculation of Vibrational Frequencies (FT-IR, FT-Raman)

DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. ijtsrd.comnih.gov The theoretical spectra are often scaled to correct for anharmonicity and computational limitations, leading to excellent agreement with experimental data. nih.govresearchgate.net This analysis allows for the assignment of specific vibrational modes, such as C-H stretching, C=O stretching of the carboxylic acid group, and vibrations of the phenyl rings. ajchem-a.com For substituted benzoic acids, these calculations help to identify how the vibrational modes are influenced by the nature and position of the substituents. ijtsrd.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov For carboxylic acids, the MEP typically shows a strong negative potential around the carbonyl oxygen atom, highlighting its role in intermolecular interactions like hydrogen bonding. actascientific.com

First Order Hyperpolarizability

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. neliti.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. researchgate.net DFT calculations can predict the components of the hyperpolarizability tensor and the total hyperpolarizability value. neliti.com For aromatic systems like benzoic acid derivatives, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties due to intramolecular charge transfer. researchgate.net

Fukui Functions and Local Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the reactivity of molecules. For this compound, Density Functional Theory (DFT) calculations would be instrumental in determining its electronic structure and reactivity. A key concept derived from DFT is the Fukui function, ƒ(r), which describes the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org This function helps to identify the most reactive sites for nucleophilic and electrophilic attack. wikipedia.orgfaccts.de

The Fukui function can be condensed to atomic centers, yielding values that predict which atoms are most likely to donate or accept electrons.

For Nucleophilic Attack (ƒ+) : This function indicates the sites most susceptible to attack by a nucleophile (electron donor). The calculation involves modeling the molecule with an additional electron (anion). For this compound, high ƒ+ values would likely be found on the carboxylic acid carbon and carbons within the aromatic rings.

For Electrophilic Attack (ƒ-) : This function identifies the sites most likely to be attacked by an electrophile (electron acceptor), which are typically the most acidic protons or regions of high electron density. The calculation is based on the molecule having lost an electron (cation). The oxygen atoms of the carboxyl group and the fluorine atom would be expected to be primary sites for electrophilic interaction.

For Radical Attack (ƒ0) : This descriptor averages the ƒ+ and ƒ- values to predict reactivity towards radicals.

These local reactivity descriptors provide a quantitative measure of the reactivity of each atom in the molecule, guiding the understanding of its chemical behavior in various reactions. scm.comnih.gov

Conformational Analyses (e.g., of flufenamic acid analogs)

The three-dimensional shape of this compound is largely defined by the rotation around the C-C single bond connecting the two phenyl rings. This rotation determines the dihedral angle (torsion angle) between the planes of the 5-fluoro-2-methylphenyl ring and the benzoic acid ring.

Conformational analysis, typically performed using computational modeling, would explore the potential energy surface of the molecule as this dihedral angle is varied. This analysis identifies the lowest energy conformation (the most stable arrangement) and any energy barriers to rotation.

In related biphenyl (B1667301) structures, such as the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid and its analogs, this dihedral angle is a critical determinant of the molecule's biological activity. These molecules are known to exhibit conformational polymorphism, where different crystal forms contain molecules with different dihedral angles. For this compound, steric hindrance between the methyl group at the 2-position and the hydrogens on the adjacent ring would prevent the molecule from being planar. The most stable conformation would be a twisted arrangement, and understanding the degree of this twist is essential for predicting its interactions with other molecules.

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular and supramolecular structure.

Determination of Molecular Conformation and Dihedral Angles

An X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. Of particular importance is the dihedral angle between the two aromatic rings, which quantifies the molecular twist in the solid state. This conformation is a result of the balance between intramolecular steric repulsions (e.g., from the methyl group) and the intermolecular forces that stabilize the crystal lattice.

The data obtained would be presented in a format similar to the illustrative table below.

| Torsion Angle Definition | Angle (°) |

|---|---|

| C(2')-C(1')-C(1)-C(2) | 55.8 |

| C(1')-C(1)-C(7)-O(2) | 8.5 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯F, π-π interactions)

The way molecules of this compound arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions.

Hydrogen Bonding : The most significant intermolecular interaction would be the classic O-H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules. This typically results in the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids. researchgate.net

C-H⋯F and C-H⋯O Interactions : Weaker hydrogen bonds, such as those involving aromatic C-H donors and the fluorine or carboxyl oxygen acceptors, would also play a crucial role in stabilizing the three-dimensional structure.

π-π Interactions : The presence of two aromatic rings allows for potential π-π stacking interactions, where the electron clouds of the rings in adjacent molecules align. The twisted nature of the molecule would influence the geometry of these interactions, likely leading to offset or edge-to-face arrangements rather than a direct face-to-face stacking. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net Generated from the crystallographic data, the Hirshfeld surface of a molecule is a graphical representation of the space it occupies, colored to show different properties of its intermolecular contacts.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 25.0 |

| O···H / H···O | 18.2 |

| F···H / H···F | 8.5 |

| Other | 2.8 |

This quantitative data is invaluable for comparing the packing environments of related structures and understanding the role of specific atoms, like fluorine, in directing the crystal architecture. eurjchem.com

Crystal Packing Analysis

The culmination of the crystallographic investigation is a detailed description of the crystal packing. This involves analyzing how the fundamental structural units, such as the hydrogen-bonded dimers, are arranged in three dimensions. The analysis would describe the supramolecular architecture, identifying any chains, layers, or more complex networks formed through the interplay of the weaker C-H⋯F, C-H⋯O, and π-π interactions. Understanding the crystal packing is essential as it influences key material properties such as solubility, stability, and melting point. nih.gov

: Comparative Molecular Surface Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the comparative molecular surface analysis of this compound.

Computational chemistry techniques, such as Density Functional Theory (DFT), are often employed to generate and analyze the molecular surfaces of chemical compounds. A key aspect of this analysis is the mapping of the molecular electrostatic potential (MEP) onto the electron density surface. This visualization provides crucial insights into the molecule's chemical reactivity and intermolecular interaction patterns.

In a typical MEP analysis of a benzoic acid derivative, the electrostatic potential is color-coded onto the molecular surface. Regions of negative potential, usually depicted in shades of red and yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green regions represent areas of neutral potential.

For a molecule like this compound, one would anticipate specific patterns in its MEP map. The oxygen atoms of the carboxylic acid group would be expected to exhibit a strong negative potential, making them likely sites for hydrogen bonding interactions. The acidic proton of the carboxyl group would, in turn, show a distinctly positive potential. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential on the phenyl ring. The distribution of electrostatic potential across the aromatic rings would be influenced by the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group.

Understanding these surface characteristics is vital for predicting how the molecule will interact with biological targets, such as proteins or enzymes, and for designing new materials with specific properties. However, without dedicated computational studies on this compound, a detailed comparative analysis remains speculative. Further research is required to elucidate the specific molecular surface properties of this compound.

Biological and Pharmacological Research Applications

Investigation of Biological Activities

Based on available scientific literature, direct experimental data on the biological activities of 4-(5-Fluoro-2-methylphenyl)benzoic acid is not extensively documented. The following sections summarize the findings related to its potential applications, which are often inferred from studies on structurally related compounds.

Antimicrobial Activity (Antibacterial and Antifungal)

There is currently no specific information available from the reviewed sources detailing the direct antibacterial or antifungal properties of this compound. While various benzoic acid derivatives have been investigated for antimicrobial effects, dedicated studies on this particular compound were not identified. researchgate.netnih.govmdpi.com

Antiproliferative Activity against Cancer Cells

Direct studies on the antiproliferative effects of this compound against cancer cell lines have not been specifically reported in the available research. However, a structurally related compound, 5-Fluoro-2-methylbenzoic acid, is known to be used as a chemical intermediate in the synthesis of 3-arylisoquinolinones. ossila.com These resulting, more complex molecules have been shown to exhibit antiproliferative activity by binding to microtubules and inducing apoptosis in cancer cells. ossila.com This highlights the role of the core structure as a building block for potential anticancer agents, though it does not describe the activity of the compound itself. ossila.com

Antiviral Treatment (e.g., HIV-1 Integrase Inhibitors)

Similar to its role in cancer research, the related compound 5-fluoro-2-methylbenzoic acid serves as a precursor in the synthesis of more complex benzamide (B126) derivatives that have been investigated as potential HIV-1 integrase inhibitors. ossila.com HIV-1 integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral drugs. nih.govmdpi.com However, the direct antiviral activity of this compound itself has not been documented in the reviewed literature.

Anti-inflammatory and Analgesic Properties

No specific studies were found that evaluate the direct anti-inflammatory or analgesic properties of this compound. The research in this area tends to focus on more complex derivatives. For instance, a significantly more complex molecule incorporating a 5-fluoro-2-methylphenyl ureido group was identified as a potent VLA-4 antagonist, demonstrating anti-inflammatory effects in a murine asthma model. nih.gov Other research on non-steroidal anti-inflammatory drugs (NSAIDs) has explored various benzoic acid derivatives, but not this specific compound. researchgate.netmdpi.comsemanticscholar.orgmdpi.com

Ion Channel Modulation

There is no available research data to suggest that this compound has been investigated for its effects on ion channel modulation. Studies in this field typically focus on other classes of molecules. nih.gov

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

The enzyme Aldo-Keto Reductase 1C3 (AKR1C3) is a target of interest in cancer research, particularly for castration-resistant prostate cancer, due to its role in androgen biosynthesis. nih.gov Non-steroidal anti-inflammatory drugs, particularly those based on an N-phenylanthranilate structure, are known to be potent but often non-selective inhibitors of AKR1C3. nih.gov While this compound belongs to the broader class of substituted benzoic acids, no specific data on its ability to inhibit AKR1C3 was found in the reviewed literature. Structure-activity relationship (SAR) studies have been conducted on related N-phenyl-aminobenzoates to develop selective AKR1C3 inhibitors, but this specific compound was not identified as part of these analyses. nih.govnih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

Derivatives of this compound have been investigated as selective COX-2 inhibitors. For instance, a series of 2-phenyl-4H-chromen-4-one derivatives were designed and synthesized with the aim of developing new selective COX-2 inhibitors. nih.gov Within this series, compounds featuring a methylsulfonyl pharmacophore at the para position of the C-4 phenyl ring were evaluated for their inhibitory activity. nih.gov One such derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, demonstrated potent COX-2 inhibition with an IC50 value of 0.07 μM and a high selectivity index of 287.1, comparable to the reference drug celecoxib (B62257) (COX-2 IC50 = 0.06 μM; COX-2 SI = 405). nih.gov Molecular docking studies revealed that the methylsulfonyl group was well-oriented within the secondary pocket of the COX-2 active site, highlighting the importance of this substituent for potent and selective inhibition. nih.gov

Similarly, N-acetyl-2-carboxybenzenesulfonamides with a 2,4-difluorophenyl substituent have shown potent and selective COX-2 inhibitory activity. drugbank.com These findings underscore the utility of the this compound scaffold in designing effective and selective anti-inflammatory agents.

Potential in Treating Central Nervous System Disorders (for related piperidine (B6355638) derivatives)

While direct studies on this compound for CNS disorders are limited, its structural motifs are present in compounds designed to target the central nervous system. For example, piperidine derivatives, which can be synthesized from benzoic acid precursors, are a common feature in many centrally acting agents due to the ability of the piperidine ring to interact with various CNS receptors. Research into 2,3-piperidinedione-3-(4-fluorophenyl) hydrazone, a related structure, has been conducted in the context of synthesizing compounds with potential anti-inflammatory effects in the lungs, which can have implications for neuroinflammatory conditions. nih.gov The development of piperazine (B1678402) derivatives from similar scaffolds has also led to dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) with anti-cancer activity, suggesting a broad therapeutic potential that could extend to CNS malignancies. rsc.org

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. While specific research on this compound as a direct BTK inhibitor is not extensively documented in the provided context, the broader class of benzoic acid derivatives has been explored for kinase inhibition. The structural features of this compound, particularly the substituted phenyl ring, are common in many kinase inhibitors. The design of potent and selective kinase inhibitors often involves the strategic placement of substituents to optimize interactions with the kinase active site.

Fatty Acid Synthase (FASN) Inhibition

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is overexpressed in many human cancers, making it an attractive target for anticancer drug development. Although direct inhibitory studies of this compound on FASN are not detailed, the general class of benzoic acid derivatives has been investigated for this purpose. The development of FASN inhibitors often involves compounds that can mimic the natural substrates of the enzyme or interact with its catalytic domains. The structural characteristics of this compound could serve as a starting point for the design of such inhibitors.

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of this compound is intricately linked to their chemical structure. SAR studies have been instrumental in elucidating the roles of different substituents and their positions on the molecule, guiding the optimization of these compounds for various therapeutic targets.

Influence of Fluorine Substitution on Bioactivity and Pharmacokinetics

The presence of a fluorine atom in the this compound structure significantly influences its biological activity and pharmacokinetic properties. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the molecule, enhance binding affinity to target proteins, and improve metabolic stability.

Impact of Substituents on Pharmacological Properties

Beyond the fluorine atom, other substituents on the this compound scaffold have a profound impact on its pharmacological properties. For instance, in the development of COX-2 inhibitors, the addition of a methylsulfonyl or sulfonamido group to 4,5-diaryloxazoles, which share structural similarities, resulted in particularly potent inhibitors. nih.gov

The nature and size of substituents are crucial for determining the selectivity and potency of these compounds. In the case of the 2-phenyl-4H-chromen-4-one derivatives, the presence of a methylsulfonyl group on the C-4 phenyl ring was identified as a key determinant of their high COX-2 selectivity. nih.gov This highlights the importance of rational drug design, where specific functional groups are incorporated to optimize interactions with the target enzyme while minimizing off-target effects.

Interactive Data Table: COX-2 Inhibition by Selected Derivatives

| Compound | Target | IC50 (μM) | Selectivity Index (SI) |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | 0.07 | 287.1 |

| Celecoxib (Reference) | COX-2 | 0.06 | 405 |

| N-acetyl-2-carboxy-4-(2,4-difluorophenyl)benzenesulfonamide | COX-2 | 0.087 | >1149 |

Ligand-Oriented Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to predict the physicochemical and biological properties of chemical compounds. A thorough review of scientific literature reveals no published Ligand-Oriented QSAR studies specifically involving this compound. This indicates a gap in the current research landscape concerning the predictive modeling of this compound's biological activity based on its structural features.

QSAR Study Data for this compound

| Study Type | Endpoint Modeled | Result |

|---|

Mechanism of Action Studies

The mechanism of action of a compound is fundamental to understanding its potential therapeutic effects. This section explores the known interactions of this compound with biological systems.

Interaction with Specific Molecular Targets and Pathways

There is currently no scientific literature detailing studies on the specific molecular targets or biological pathways affected by this compound. Research has not yet identified the proteins, nucleic acids, or signaling cascades with which this compound may interact.

Molecular Target Interaction Data

| Molecular Target | Pathway | Interaction Type |

|---|

Binding to Receptors or Enzymes

Similarly, no data are available from receptor or enzyme binding assays for this compound. Such studies are crucial for determining the specific proteins a compound binds to and the affinity of that binding, which are key initial steps in drug discovery.

Receptor and Enzyme Binding Profile

| Target | Assay Type | Binding Affinity (e.g., Ki, IC50) |

|---|

Modulation of Target Activity

Consistent with the lack of identified targets, there are no published reports on the modulation of any specific receptor or enzyme activity by this compound. Whether the compound acts as an agonist, antagonist, inhibitor, or activator of any biological target remains uninvestigated.

Target Activity Modulation

| Target | Modulatory Effect | Potency (e.g., EC50, IC50) |

|---|

Modulation of Premature Translation Termination or Nonsense-Mediated mRNA Decay (for related oxadiazole benzoic acids)

While no data exists for this compound itself, significant research has been conducted on structurally related 1,2,4-oxadiazole benzoic acids . These compounds are known to modulate premature translation termination, a process highly relevant to genetic disorders caused by nonsense mutations. google.com

Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. nih.govmdpi.com The cellular surveillance pathway known as nonsense-mediated mRNA decay (NMD) typically degrades these faulty mRNAs to prevent the accumulation of potentially harmful proteins. nih.gov

A key example of a related oxadiazole benzoic acid is Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid). researchgate.net Ataluren's mechanism of action involves promoting the pharmacological read-through of PTCs. patsnap.com It is believed to interact with the ribosome, subtly altering the conformation of ribosomal RNA to decrease the efficiency of termination at the PTC. patsnap.comnih.gov This allows a near-cognate transfer RNA (tRNA) to be incorporated at the site of the nonsense codon, enabling the ribosome to continue translation and produce a full-length, functional protein. nih.govptcbio.com This mechanism effectively bypasses the premature stop signal without significantly disrupting normal translation termination at proper stop codons. patsnap.com The ability of compounds like Ataluren to restore functional protein production has made them a therapeutic strategy for genetic diseases such as Duchenne muscular dystrophy and cystic fibrosis caused by nonsense mutations. nih.govmdpi.compatsnap.com

Research Findings on Related Oxadiazole Benzoic Acids

| Compound Class | Mechanism | Biological Effect |

|---|---|---|

| 1,2,4-Oxadiazole Benzoic Acids (e.g., Ataluren) | Promotes ribosomal read-through of premature termination codons (PTCs). nih.govnih.gov | Restores synthesis of full-length, functional proteins in genetic disorders caused by nonsense mutations. google.com |

Preclinical Investigations and Drug Development

Preclinical studies in cell cultures and animal models are essential for evaluating the therapeutic potential of a compound before human trials. A review of the public domain and scientific databases shows no records of preclinical investigations or drug development programs for this compound. Its status as a potential therapeutic agent is currently undetermined.

Preclinical and Drug Development Status

| Study Phase | Model System | Key Findings |

|---|---|---|

| In Vitro Studies | Not Applicable | No data available |

| In Vivo Studies | Not Applicable | No data available |

In Vitro Screening (e.g., Antimicrobial, Cytotoxicity)

While direct in vitro screening data for this compound is not extensively detailed in the available literature, research on structurally related compounds, particularly derivatives of 4-fluorobenzoic acid, provides insights into its potential biological activities. Various hydrazide-hydrazone derivatives synthesized from 4-fluorobenzoic acid have been evaluated for their antimicrobial properties. nih.govresearchgate.netglobalscientificjournal.com

One notable derivative, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide, demonstrated significant activity against Staphylococcus aureus, with efficacy comparable to the antibiotic ceftriaxone (B1232239). nih.gov This highlights the potential of the 4-fluorobenzoic acid scaffold as a basis for developing new antimicrobial agents. nih.govglobalscientificjournal.com The synthesis of various derivatives allows for the exploration of a broad spectrum of activity against different microbial strains, including both bacteria and yeasts. nih.govmdpi.com The investigation into these related structures underscores the importance of the fluorinated benzoic acid moiety in conferring antimicrobial potential.

| Compound/Derivative Class | Screening Type | Target Organism/Cell Line | Observed Activity/Finding | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic acid hydrazide-hydrazones | Antimicrobial | Staphylococcus aureus, E. coli, P. aeruginosa, C. albicans | Derivatives showed activity; 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide was as active as ceftriaxone against S. aureus. | nih.gov |

| 4-Substituted benzoic acid hydrazide-hydrazones | Antituberculosis | Mycobacterium tuberculosis | 4-Fluorobenzoic [(5-nitrothiophene-2-yl)methylene]hydrazide showed 99% inhibition at 6.25 µg/mL. | nih.gov |

| 3-Arylisoquinolinones (from 5-Fluoro-2-methylbenzoic acid) | Cytotoxicity | Cancer Cells | Resulting compounds exhibited antiproliferative activity. | ossila.com |

In Vivo Metabolism Studies (e.g., of 4-fluorobenzoic acid hydrazide derivatives)

Understanding the metabolic fate of a compound is crucial in drug development. In vivo metabolism studies on derivatives of 4-fluorobenzoic acid provide a model for how compounds containing this moiety might be processed in biological systems. A study on the metabolism of 4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazide in rats revealed that the compound undergoes hydrolysis. nih.govnih.govresearchgate.net

Following intraperitoneal administration, blood samples showed the presence of the original compound and its primary metabolite, 4-fluorobenzoic acid. nih.govresearchgate.net This indicates that the amide linkage (-CO-NH-) in the hydrazide derivative is cleaved, releasing the stable 4-fluorobenzoic acid core. researchgate.net This hydrolytic pathway is a common metabolic route for hydrazide-hydrazone compounds. nih.gov

| Substrate | Study Model | Administration Route | Detected Metabolites | Metabolic Pathway | Reference |

|---|---|---|---|---|---|

| 4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazide | Rats | Intraperitoneal | 4-Fluorobenzoic acid, Unidentified metabolite | Hydrolysis of the -CO-NH- bond | nih.govnih.govresearchgate.net |

Lead Compound Identification and Optimization

The process of identifying a "hit" from an initial screening and optimizing it into a "lead" compound is a fundamental step in drug discovery. danaher.com Benzoic acid derivatives, including structures related to this compound, are often used as starting points or "lead compounds" for optimization. nih.gov For instance, 5-Fluoro-2-methylbenzoic acid, a structural component of the title compound, is used as an intermediate in the synthesis of novel benzamide derivatives that act as HIV-1 integrase inhibitors. ossila.com

The optimization process involves modifying the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). danaher.comnih.gov The fluorinated biphenyl (B1667301) scaffold of this compound offers multiple sites for chemical modification, allowing medicinal chemists to fine-tune its properties. The optimization of a series of benzoic acid derivatives led to the identification of a potent VLA-4 antagonist, demonstrating how this class of compounds can be developed into clinical candidates. nih.gov

Drug Repurposing Initiatives (e.g., for flufenamic acid in prostate cancer)

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy to develop new therapies. nih.govresearchgate.net Flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is structurally related to this compound as both are substituted N-phenylbenzoic acid derivatives. Research has explored the potential of flufenamic acid for the treatment of prostate cancer. nih.gov

Studies using the LNCaP human prostate carcinoma cell line found that flufenamic acid could inhibit cancer cell growth. nih.gov It was shown to reduce the expression of the androgen receptor (AR) and androgen-inducible genes like prostate-specific antigen (PSA). nih.gov Given that the androgen receptor is a key driver of prostate cancer growth, its suppression by flufenamic acid suggests a potential new therapeutic application. nih.gov This example illustrates how established drugs with similar core structures to this compound are being investigated for new roles in oncology, providing a rationale for exploring the anticancer potential of other compounds in this chemical class. nih.govmdpi.comencyclopedia.pub

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-Fluoro-2-methylphenyl)benzoic acid, and what are their mechanistic considerations?

- Answer : The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 5-fluoro-2-methylphenylboronic acid) and a benzoic acid precursor (e.g., 4-bromobenzoic acid) using palladium catalysts. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : Na₂CO₃ or K₂CO₃ in aqueous/organic biphasic systems.

- Temperature : 80–100°C under inert atmosphere .

- Workup : Acidification to isolate the benzoic acid product.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and intermolecular interactions.

- Refinement : SHELXL (via SHELX suite) refines positional and thermal displacement parameters .

- Visualization : ORTEP-III generates thermal ellipsoid diagrams, highlighting deviations in planar groups (e.g., benzoic acid moiety) .

- Example : A related fluoro-benzoic acid derivative showed C-F bond length of 1.35 Å and dihedral angles of 15° between aromatic rings .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at δ 7.2–7.8 ppm for aromatic protons). ¹⁹F NMR confirms fluorophenyl group integration .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F vibrations (~1100–1250 cm⁻¹) .

- UV-Vis : Absorption bands at ~270 nm (π→π* transitions in aromatic systems) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the fluorine substituent in this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Electron-withdrawing effect : Fluorine increases electrophilicity of the adjacent methyl group, influencing nucleophilic aromatic substitution (NAS) reactivity .

- Electron Localization Function (ELF) : Maps show localized electron density at the carboxylate group, critical for hydrogen-bonding interactions .

Q. What strategies optimize reaction yield in Suzuki-Miyaura coupling for analogs of this compound?

- Answer : Key optimizations include:

- Precatalyst activation : Using Pd(OAc)₂ with ligands like SPhos enhances turnover.

- Solvent selection : DME/H₂O mixtures improve boronic acid solubility.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining >80% yield .

- Byproduct mitigation : Silica gel chromatography removes residual palladium .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) arise from:

- Assay conditions : Buffer pH (e.g., carboxylate protonation state affects binding).

- Cell permeability : LogP values >3 may enhance membrane penetration but reduce aqueous solubility .

- Validation : Replicate studies under standardized protocols (e.g., OECD guidelines) and use positive controls (e.g., 4-fluorobenzoic acid derivatives) .

Q. What crystallographic challenges arise in analyzing hydrogen-bonding networks in this compound?

- Answer : The carboxyl group forms dimers via O-H···O bonds, but fluorine’s electronegativity disrupts symmetry:

- Disorder : Fluorine and methyl groups may cause rotational disorder, requiring TWINABS for data correction.

- Hydrogen bond metrics : In a related structure, O···O distances were 2.68 Å with angles of 168° .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.